4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
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Overview
Description
4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinolines, which are characterized by their fused ring systems and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Introduction of Trimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate introduce the trimethyl groups at specific positions on the core structure.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrroloquinoline derivative with hydrazine or substituted hydrazines under controlled conditions.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation reactions to form the complete fused ring system with the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinoline: Shares a similar core structure but lacks the hydrazone linkage.
4,4,6-Trimethyl-1H-pyrrolo[3,2,1-IJ]quinolin-2-one: Similar but with different functional groups.
Uniqueness
4,4,6-Trimethyl-1-{2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is unique due to its specific hydrazone linkage and the presence of multiple trimethyl groups, which confer distinct chemical and physical properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C28H26N4O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(3E)-9,11,11-trimethyl-3-[(Z)-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)hydrazinylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C28H26N4O2/c1-15-13-27(3,4)31-23-17(15)9-7-11-19(23)21(25(31)33)29-30-22-20-12-8-10-18-16(2)14-28(5,6)32(24(18)20)26(22)34/h7-14H,1-6H3/b29-21-,30-22+ |
InChI Key |
QEEXANASAQVJFA-DWVPNOFWSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=CC=C3/C(=N\N=C/4\C5=CC=CC6=C5N(C4=O)C(C=C6C)(C)C)/C2=O)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=NN=C4C5=CC=CC6=C5N(C4=O)C(C=C6C)(C)C)C2=O)(C)C |
Origin of Product |
United States |
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